Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
Overview
Description
“Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClO4S2 . It has a molecular weight of 319.58 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate” can be represented by the InChI code: 1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate” is a liquid at room temperature .Scientific Research Applications
Intermediate in Pharmaceuticals and Herbicides Production : It is used as an intermediate in the synthesis of pharmaceuticals and herbicides. A study by Wang Tian-gui (2006) highlights its use in the production process, where acetic acid is used as a solvent. The recovery and reuse of acetic acid from the effluent containing this compound have been studied, demonstrating its significant role in industrial chemical processes (Wang Tian-gui, 2006).
Synthesis of New Heterocyclic Systems : Methyl thiophene carboxylates, including the Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate, are key in the synthesis of new heterocyclic systems. M. S. Yagodkina-Yakovenko et al. (2018) describe the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, derivatives of a new heterocyclic system, starting from methyl 2-(bromomethyl)thiophene-3-carboxylates (Yagodkina-Yakovenko et al., 2018).
Electrophilic Reactions and Synthesis of Long-Chain Esters : A study by Yang et al. (2000) demonstrates the use of methyl thiophene carboxylates in electrophilic reactions promoted by samarium diiodide. These compounds reacted with aldehydes, ketones, and conjugated esters to synthesize long-chain esters with remote hydroxyl and carboxyl groups, which have applications in pharmaceuticals (Yang et al., 2000).
Synthesis of Brominated Thiophene Derivatives : I. Taydakov and S. S. Krasnoselskiy (2010) explored the synthesis of brominated thiophene-2-carboxylic acids by electrophilic bromination of the corresponding acids and esters. This study shows the significance of brominated thiophene derivatives in chemical synthesis (Taydakov & Krasnoselskiy, 2010).
Photostabilizers for Rigid Poly(Vinyl Chloride) : A. Balakit et al. (2015) conducted research on new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). This indicates the potential of methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate in improving the photostability of PVC materials (Balakit et al., 2015).
Building Blocks for Insecticides : J. W. Hull et al. (2007) discuss the development of potential manufacturing routes for substituted thiophenes, preparing halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides (Hull et al., 2007).
Safety And Hazards
This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 4-bromo-5-chlorosulfonylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAYQSPTRMDCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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